![molecular formula C18H22N2O2 B5124994 N-[4-(dimethylamino)phenyl]-4-propoxybenzamide](/img/structure/B5124994.png)
N-[4-(dimethylamino)phenyl]-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"N-[4-(dimethylamino)phenyl]-4-propoxybenzamide" is a synthetic organic compound that has garnered interest in the field of chemistry due to its unique structural features and potential applications in various domains, including medicinal chemistry and material science. Its study encompasses synthesis methodologies, molecular structure elucidation, chemical behavior under different conditions, and physical and chemical property analysis.
Synthesis Analysis
The synthesis of related N,N-dialkylaminobenzamides has been reported, focusing on the strategies employed to incorporate functional groups and achieve specific molecular architectures. For instance, the synthesis of analogous compounds often involves multi-step reactions, starting from simple precursors to gradually introduce the dimethylamino and propoxy groups onto the benzamide backbone. Techniques like NMR spectroscopy, X-ray crystallography, and others are pivotal in confirming the structures of the synthesized compounds (Wineholt et al., 1970).
Molecular Structure Analysis
Molecular structure analysis often utilizes X-ray crystallography, NMR spectroscopy, and computational methods to elucidate the compound's geometry, bond lengths, angles, and electronic structure. For similar compounds, X-ray crystallography has revealed detailed structural information, highlighting the importance of intramolecular interactions and molecular geometry in determining the compound's properties and reactivity (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of "N-[4-(dimethylamino)phenyl]-4-propoxybenzamide" can be studied through its participation in various chemical reactions, including but not limited to substitution reactions, amidation, and others. The electronic effects of the dimethylamino and propoxy groups significantly influence its reactivity patterns. The steric and electronic nature of these substituents can affect the compound's reactivity towards nucleophiles and electrophiles, as well as its behavior in catalytic cycles (Alapati et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-13-22-17-11-5-14(6-12-17)18(21)19-15-7-9-16(10-8-15)20(2)3/h5-12H,4,13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQSMBLIORNJDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-4-propoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.